N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenylpiperazine moiety and an ethylacetamide side chain. The incorporation of the 4-fluorophenylpiperazine group likely enhances receptor binding affinity, particularly for serotonin or dopamine receptors, while the acetamide chain improves solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-14(28)21-6-7-27-19-17(12-24-27)18(22-13-23-19)26-10-8-25(9-11-26)16-4-2-15(20)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKQGUGJGOFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant.
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function. The downstream effects of this inhibition are yet to be fully understood.
Pharmacokinetics
The compound’s interaction with ents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2. This can lead to changes in nucleotide synthesis and adenosine function.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. These effects could influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide at different dosages in animal models have not been reported. Similar compounds have been shown to reduce cocaine-induced convulsions and locomotor activity in mice.
Metabolic Pathways
Similar compounds have been shown to play a vital role in nucleotide synthesis and regulation of adenosine function.
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The compound is believed to interact with various biological targets, including kinase receptors and histone demethylases. Its design incorporates a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine structure, which enhances its affinity for these targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro evaluations have shown that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, in the NCI-60 cell line screening, derivatives similar to this compound demonstrated notable growth inhibition (GI) values against lung and colorectal cancer cell lines.
| Cell Line | GI Value (%) at 10 μM |
|---|---|
| HOP-92 (NSCL) | 86.28 |
| HCT-116 (Colorectal) | 40.87 |
| SK-BR-3 (Breast) | 46.14 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Study 1: Inhibition of Histone Demethylases
A study focused on the optimization of N-substituted pyrazolo[3,4-d]pyrimidine derivatives indicated that compounds similar to this compound effectively inhibit JmjC histone demethylases. The incorporation of specific substituents enhanced selectivity and potency against KDM subfamilies, demonstrating potential for epigenetic modulation in cancer treatment .
Study 2: Kinase Inhibition
Another investigation revealed that certain derivatives exhibited strong inhibitory effects on kinases involved in cancer progression. The compound's structural features allow it to bind effectively to the active sites of these enzymes, leading to reduced tumor cell viability .
Safety and Toxicology
Preliminary assessments of the compound's safety profile indicate acceptable drug-likeness properties based on ADME-Tox predictions. However, comprehensive toxicity studies are necessary to establish safety parameters before clinical application.
Scientific Research Applications
Antitumor Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has been investigated for its potential antitumor effects. Compounds with similar pyrazolo[3,4-d]pyrimidine structures have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
Neuropharmacological Effects
The piperazine group in the compound suggests possible interactions with neurotransmitter systems. Research indicates that derivatives of piperazine can act as anxiolytics or antidepressants by modulating serotonin and dopamine receptors . This opens avenues for developing new treatments for mood disorders.
Antimicrobial Properties
Studies have shown that pyrazolo[3,4-d]pyrimidines possess antimicrobial activity against several pathogens. The incorporation of the fluorophenyl group may enhance this effect by improving the compound's lipophilicity and cellular uptake, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria or fungi .
Case Study 1: Antitumor Activity
In a study published in Molecular Cancer Therapeutics, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their cytotoxicity against human cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating significant antitumor potential. The specific derivative resembling this compound showed promising results in inhibiting cell proliferation through apoptosis induction mechanisms .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar compounds found that they could effectively reduce anxiety-like behaviors in rodent models. These findings suggest that modifications to the piperazine structure can lead to enhanced anxiolytic properties. The specific interaction with serotonin receptors was highlighted as a mechanism of action .
Data Table: Summary of Applications
Chemical Reactions Analysis
Core Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine core is synthesized via Huisgen 1,3-dipolar cycloaddition under ultrasonic conditions, forming the fused bicyclic system (Figure 1). Alternative routes involve cyclization reactions between aminopyrazoles and carbonyl-containing precursors in refluxing formamide or POCl₃ .
Table 1: Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Formamide, reflux (10 h) | 70% | |
| Chlorination | POCl₃, reflux (18 h) | 65% | |
| Piperazine coupling | Anhydrous piperazine, isopropanol, reflux (6 h) | 70% |
Piperazine Functionalization
The 4-fluorophenyl-piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrazolo[3,4-d]pyrimidine core. Piperazine reacts with chlorinated intermediates under mild conditions (DMF, 80°C) .
Acetamide Side Chain
The ethylacetamide side chain participates in acylation and alkylation reactions:
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Acylation : Reacts with chloroacetyl chloride in toluene to form chloroacetamide derivatives .
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Amide bond hydrolysis : Susceptible to acidic/basic hydrolysis, regenerating the free amine.
Table 2: Reactivity of the Acetamide Group
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, Et₃N, toluene (reflux) | Chloroacetamide | 61% |
| Alkylation | Secondary amines, DMF (RT, 3 h) | Substituted amides | 70–95% |
Fluorophenyl-Piperazine Modifications
The 4-fluorophenyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) and cross-coupling (e.g., Suzuki-Miyaura) . The piperazine nitrogen can be alkylated or acylated to introduce solubilizing groups .
Nucleophilic Substitution at the Pyrimidine Core
The C4 chlorine atom in the pyrazolo[3,4-d]pyrimidine intermediate acts as a leaving group, enabling displacement by piperazine. This follows an SNAr mechanism , facilitated by electron-withdrawing substituents on the pyrimidine ring .
Cycloaddition Kinetics
Ultrasonic-assisted Huisgen cycloaddition accelerates reaction rates by 40–60% compared to conventional heating, reducing side products.
Stability and Side Reactions
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Thermal degradation : Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMSO) leads to decomposition of the acetamide group.
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Oxidation : The pyrazolo[3,4-d]pyrimidine core is susceptible to oxidative ring-opening under strong oxidizing conditions (e.g., KMnO₄).
Analytical Characterization
HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR are critical for monitoring reaction progress and purity . Key spectral data include:
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¹H NMR (DMSO-d₆) : δ 8.45 (s, pyrimidine-H), 7.62 (d, fluorophenyl-H), 4.25 (t, ethylacetamide-CH₂).
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HRMS : [M+H]⁺ m/z 434.46 (calc. 434.47).
Comparison with Similar Compounds
Key Comparative Data
Discussion of Pharmacological Implications
- Receptor Selectivity: The 4-fluorophenylpiperazine group in the target compound may confer affinity for 5-HT₁A or D₂ receptors, similar to arylpiperazine antidepressants . Chromenone-containing analogs (e.g., Example 83) likely shift activity toward anticancer targets due to planar aromatic systems .
- Solubility vs. Permeability : Acetamide derivatives with polar groups (e.g., sulfanyl in ) improve aqueous solubility but may limit blood-brain barrier penetration. Trifluoromethyl groups () balance lipophilicity for oral bioavailability.
- Synthetic Feasibility: Piperazine-linked compounds (e.g., ) are synthesized via nucleophilic substitution (yields 70–80%), while chromenone derivatives require multi-step coupling (yields ~19%) .
Q & A
Q. What synthetic routes are available for N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, and what are critical reaction conditions?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin core via cyclization of substituted pyrazole precursors.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions, often using 4-fluorophenylpiperazine derivatives.
- Step 3 : Acetamide functionalization via alkylation or amidation (e.g., reacting with chloroacetamide derivatives under basic conditions). Critical conditions include temperature control (70–100°C for cyclization), solvent selection (DMF or THF for coupling), and catalyst use (e.g., Pd for cross-coupling). Purity is ensured via column chromatography and recrystallization .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine ring integrity. For example, the 4-fluorophenyl group shows distinct aromatic protons at δ 7.0–7.3 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: 453.18, observed: 453.19).
- X-ray Crystallography : Resolves stereochemistry of the pyrazolo-pyrimidin core and acetamide linkage .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [3H]spiperone for dopamine D2/D3 receptors) to assess affinity (Ki values).
- Enzyme Inhibition : Fluorescence-based assays (e.g., PDE10A inhibition) with IC50 determination.
- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with dopamine receptors?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into D2/D3 receptor crystal structures (PDB: 6CM4). Focus on hydrogen bonding with Ser193 and hydrophobic interactions with Phe388.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
- Free Energy Calculations : MM-GBSA estimates ΔGbinding to rank affinity compared to known agonists/antagonists .
Q. How to resolve contradictions between in vitro receptor affinity and in vivo behavioral data?
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Low brain penetration (logBB < 0.3) may explain weak in vivo efficacy despite high in vitro affinity.
- Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites.
- Dose-Response Refinement : Adjust dosing regimens (e.g., chronic vs. acute) to account for compensatory mechanisms .
Q. What strategies optimize selectivity for specific GPCRs over off-target receptors?
- Structural Modifications : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2-naphthyl) to sterically block off-target binding.
- Alanine Scanning Mutagenesis : Identify critical receptor residues for selectivity (e.g., D3 receptor Thr365 vs. D2 receptor Val367).
- Fragment-Based Design : Screen fragment libraries to enhance binding specificity to the target receptor’s allosteric site .
Methodological Challenges and Data Interpretation
Q. How to design experiments assessing the compound’s metabolic stability?
- In Vitro Systems : Use human hepatocytes or liver microsomes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- In Silico Tools : Predict metabolic soft spots with StarDrop or MetaSite .
Q. What experimental controls are critical in evaluating off-target effects in kinase assays?
- Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle.
- Counter-Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM to identify hits.
- Cellular Context : Use primary cells (e.g., neuronal cultures) to validate kinase inhibition in physiologically relevant models .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity (LD50 oral, rat: 320 mg/kg) necessitates strict adherence to OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
